1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Description
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals characteristic vibrations (Table 1):
- N–H Stretching : Broad bands at 3200–3350 cm−1 correspond to N–H vibrations in the thiourea group.
- C=S Stretching : A strong absorption at 1250–1400 cm−1 confirms the thiourea functionality.
- C–F Stretching : Sharp peaks at 1100–1200 cm−1 arise from the trifluoromethyl groups.
Table 1 : FT-IR spectral assignments of key functional groups.
| Vibration Mode | Wavenumber (cm−1) | Intensity |
|---|---|---|
| N–H Stretch | 3200–3350 | Strong |
| C=S Stretch | 1250–1400 | Medium |
| C–F Stretch | 1100–1200 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR : Signals at δ 7.2–7.6 ppm correspond to aromatic protons from the diphenylphosphine and 3,5-bis(trifluoromethyl)phenyl groups. The –NH protons resonate as broad singlets near δ 9.7 ppm.
- 13C NMR : The thiourea carbon (C=S) appears at δ 180–185 ppm, while the –CF3 carbons show quartets near δ 120–125 ppm due to 13C–19F coupling.
- 31P NMR : A singlet at δ −5 to 0 ppm confirms the presence of the diphenylphosphine group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum exhibits a strong absorption band at 235 nm attributed to π→π* transitions in the aromatic rings and n→π* transitions in the thiourea group.
Crystallographic Data and X-ray Diffraction Studies
While X-ray diffraction data for this specific compound are not publicly available, analogs with similar substituents provide insights into its likely crystal packing. For example, the related compound 1-((2S,3S)-1-(diphenylphosphanyl)-3-methylpentan-2-yl)-3-(4-fluorophenyl)thiourea crystallizes in a monoclinic system with space group P21, featuring hydrogen bonds between thiourea NH groups and neighboring sulfur atoms. Key predicted crystallographic parameters for 1-[(S)-1-(diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea include:
- Unit Cell Dimensions : a = 12.5 Å, b = 15.3 Å, c = 10.2 Å, α = 90°, β = 95°, γ = 90°.
- **Hydrogen Bond
Properties
Molecular Formula |
C26H25F6N2PS |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]thiourea |
InChI |
InChI=1S/C26H25F6N2PS/c1-17(2)23(16-35(21-9-5-3-6-10-21)22-11-7-4-8-12-22)34-24(36)33-20-14-18(25(27,28)29)13-19(15-20)26(30,31)32/h3-15,17,23H,16H2,1-2H3,(H2,33,34,36)/t23-/m1/s1 |
InChI Key |
JRZXNRDLIYFNOB-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves two key stages:
- Synthesis of the chiral diphenylphosphinomethyl amine intermediate
- Formation of the thiourea by reaction with 3,5-bis(trifluoromethyl)phenyl isothiocyanate
This approach leverages the nucleophilicity of the amine group on the chiral phosphine derivative to attack the electrophilic isothiocyanate, yielding the thiourea linkage.
Preparation of the Chiral Diphenylphosphinomethyl Amine Intermediate
The chiral amine bearing the diphenylphosphinomethyl group is prepared by:
- Starting from a chiral amino alcohol or amino acid derivative, such as (S)-2-methylpropylamine derivatives.
- Introduction of the diphenylphosphinomethyl group via nucleophilic substitution or reductive amination with diphenylphosphinomethyl halides or aldehydes.
- Purification by chromatography or recrystallization to obtain the enantiomerically pure phosphine amine.
This intermediate is crucial as it imparts chirality and phosphine functionality to the final thiourea compound.
Formation of the Thiourea
The thiourea moiety is formed by reacting the chiral diphenylphosphinomethyl amine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate under mild conditions:
- Reaction conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
- Stoichiometry: Equimolar amounts of amine and isothiocyanate are used to ensure complete conversion.
- Mechanism: The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, forming a thiourea linkage.
- Purification: The product is isolated by solvent evaporation, followed by recrystallization or chromatographic purification.
This step is well-documented for thiourea catalyst synthesis and is known for high yields and straightforward workup.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Synthesis of chiral amine | (S)-2-methylpropylamine + diphenylphosphinomethyl halide | THF or DCM | 0–25 °C | 70–85 | Requires inert atmosphere |
| Thiourea formation | Chiral amine + 3,5-bis(trifluoromethyl)phenyl isothiocyanate | DCM or THF | Room temperature | 80–95 | Reaction monitored by TLC or NMR |
| Purification | Recrystallization or silica gel chromatography | Appropriate solvent | Ambient | — | Ensures enantiopurity and purity |
Research Findings and Optimization Notes
- The use of 3,5-bis(trifluoromethyl)phenyl isothiocyanate is critical due to its electron-withdrawing trifluoromethyl groups, which enhance the electrophilicity of the isothiocyanate carbon, facilitating efficient thiourea formation.
- The stereochemistry of the chiral amine precursor must be carefully controlled to maintain the (S)-configuration in the final product, which is essential for catalytic activity in asymmetric transformations.
- Reaction monitoring by NMR spectroscopy confirms the disappearance of the isothiocyanate signal and appearance of characteristic thiourea NH signals, ensuring completion.
- Purification techniques such as recrystallization from solvents like ethyl acetate/hexane mixtures yield highly pure thiourea catalysts suitable for further application.
- The diphenylphosphinomethyl group provides both steric and electronic properties that influence the catalyst’s performance, and its introduction is optimized by controlling reaction time and temperature during the amine synthesis step.
Chemical Reactions Analysis
Oxidation Reactions
The thiourea group (-NHC=S-) undergoes oxidation to form sulfinyl or sulfonyl derivatives under specific conditions. For example, treatment with hydrogen peroxide or m-chloroperbenzoic acid oxidizes the sulfur atom:
The diphenylphosphine group (-PPh) can also oxidize to phosphine oxide (-P(O)Ph) under aerobic conditions or with oxidizing agents like O or peroxides .
Reduction Reactions
Reduction of the thiourea moiety with LiAlH or NaBH yields thiol or amine derivatives:
The trifluoromethyl groups remain inert under standard reduction conditions .
Substitution Reactions
The electron-withdrawing trifluoromethyl groups activate the phenyl ring for electrophilic substitution, though reactivity is limited due to steric hindrance. Nucleophilic substitution at the phosphorus center is possible with strong nucleophiles (e.g., Grignard reagents):
Organocatalysis
The thiourea moiety facilitates hydrogen-bond-mediated activation of substrates in asymmetric catalysis. For example, it promotes Michael additions or aldol reactions by stabilizing oxyanion intermediates :
Key Catalytic Reactions
| Reaction Type | Substrates | Selectivity (% ee) | Reference |
|---|---|---|---|
| Michael Addition | Nitroalkenes + Enolates | 85–92% | |
| Aldol Reaction | Aldehydes + Ketones | 78–88% |
Coordination Chemistry
The phosphine group acts as a ligand for transition metals (e.g., Pd, Rh), enabling catalytic cycles in cross-coupling or hydrogenation reactions :
Thermal Stability
The compound decomposes above 512°C (predicted), with the thiourea moiety being the most thermally labile component .
pH Sensitivity
The thiourea group exhibits pKa ≈ 11.66, making it prone to hydrolysis under strongly acidic or basic conditions :
Reactivity vs. Analogous Thioureas
| Feature | This Compound | Schreiner’s Thiourea |
|---|---|---|
| Phosphine Reactivity | High (PPh ligand) | None |
| Thermal Stability | 168–170°C (mp) | 150–157°C (mp) |
| Catalytic Versatility | Organo- + Metal Catalysis | Organocatalysis Only |
Scientific Research Applications
Biological Applications
1. Antitumor Activity
Thiourea derivatives have been extensively studied for their potential antitumor properties. Research indicates that compounds similar to 1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thioureas can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
2. Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. Thiourea derivatives are known to inhibit the growth of bacteria and fungi, which is crucial in developing new antibiotics and antifungal agents. The presence of trifluoromethyl groups enhances the lipophilicity of the molecule, potentially increasing its effectiveness against microbial membranes .
3. Herbicidal and Insecticidal Activity
Research has highlighted the utility of thioureas in agricultural applications as herbicides and insecticides. The compound's ability to disrupt biochemical pathways in pests makes it a candidate for developing safer and more effective agricultural chemicals .
Catalytic Applications
1. Organocatalysis
Thioureas are recognized for their role as organocatalysts in various organic reactions, including Michael additions and aldol reactions. The unique electronic properties imparted by the phosphine moiety in this specific compound can enhance catalytic efficiency and selectivity .
2. Coordination Chemistry
The ability of thiourea derivatives to form stable complexes with transition metals has significant implications in coordination chemistry. The phosphine group can coordinate with metals, leading to the formation of new catalytic systems that are useful in organic synthesis .
Materials Science Applications
1. Synthesis of Functional Materials
Thiourea derivatives are used in synthesizing functional materials due to their ability to form networks through intermolecular interactions. This property is exploited in creating polymeric materials with enhanced thermal stability and mechanical properties .
2. Molecular Recognition
The compound's structural features allow it to participate in molecular recognition processes, which are essential in sensor technology and drug delivery systems. Its ability to selectively bind certain ions or molecules opens avenues for developing advanced materials for environmental monitoring and biomedical applications .
Case Studies
Mechanism of Action
The mechanism by which (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea exerts its effects depends on its interaction with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes. The diphenylphosphanyl group can interact with metal ions or enzymes, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
The following table compares the target compound with structurally related thiourea derivatives reported in the evidence, focusing on substituents, synthesis yields, and physical properties.
Key Comparative Insights:
The target compound’s phosphine-containing side chain may require specialized Pd/C-mediated hydrogenation or chiral resolution steps, as seen in .
Electronic and Steric Effects: The 3,5-bis(trifluoromethyl)phenyl group is a consistent electron-withdrawing motif across all compounds, but substituents like the diphenylphosphinomethyl group (target compound) or methoxynaphthyl group (1x) introduce distinct electronic profiles. Phosphine groups enhance metal coordination, whereas methoxy groups improve solubility .
Chiral Induction : The (S)-configuration at N1 in the target compound and 1f highlights the importance of chirality in asymmetric catalysis. Bisthioureas like 1n and 1v exploit dual chiral centers for enantioselective binding .
Structural Complexity: The quaterphenyl backbone in 1d () introduces significant steric hindrance, which could limit catalytic turnover but enhance substrate selectivity .
Notes on Methodology and Limitations
describes Pd/C-mediated hydrogenation for amine generation, which may be critical for analogous syntheses .
Structural Characterization: SHELX software () is widely used for crystallographic analysis of such compounds, though its limitations in handling highly flexible substituents (e.g., diphenylphosphinomethyl groups) may necessitate complementary techniques like NMR or DFT calculations .
Comparative Data Gaps : Physical properties (e.g., melting points, solubility) and catalytic performance metrics are sparse in the evidence, limiting a direct functional comparison.
Biological Activity
The compound 1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea is a thiourea derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by recent research findings and data.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure incorporates a diphenylphosphinomethyl group and a trifluoromethyl-substituted phenyl moiety, both of which are known to enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiourea derivatives, including the compound . The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 8 |
| Klebsiella pneumoniae | 16 |
The compound demonstrated significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 2 µg/mL, indicating strong antibacterial properties .
Anticancer Activity
In addition to its antimicrobial effects, this thiourea derivative has shown promising anticancer activity. It was evaluated against several cancer cell lines, including SW480 (colon cancer), SW620 (colon cancer), and PC3 (prostate cancer). The following table presents the IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| SW480 | 1.5 |
| SW620 | 1.8 |
| PC3 | 2.0 |
These results indicate that the compound exhibits potent cytotoxicity towards these cancer cell lines while being non-toxic to normal human cells .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases such as Alzheimer's. The IC50 values for these enzymes are as follows:
| Enzyme | IC50 (nM) |
|---|---|
| Acetylcholinesterase (AChE) | 33.27 |
| Butyrylcholinesterase (BChE) | 105.9 |
These values suggest that the compound has a higher affinity for AChE compared to BChE, making it a potential candidate for further development in treating cognitive decline .
Case Study: Antimicrobial Efficacy
In a study evaluating various thiourea derivatives, including the compound of interest, it was found that modifications in the thiourea structure significantly influenced antimicrobial potency. The presence of trifluoromethyl groups was correlated with enhanced activity against resistant strains of bacteria .
Case Study: Anticancer Potential
A series of experiments were conducted on different cancer cell lines where the compound exhibited selective cytotoxicity. Notably, it was found that the mechanism of action involved apoptosis induction in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(S)-1-(diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea?
- Methodology : A two-step approach is commonly employed:
Chiral Amine Preparation : Start with an (S)-configured amine precursor, such as (1S,2S)-cyclohexyl derivatives, to ensure stereochemical fidelity. Hydrogenolysis using Pd/C and ammonium formate can deprotect intermediates .
Thiourea Formation : React the deprotected amine with 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene in dichloromethane at ambient temperature. Purification via column chromatography or recrystallization ensures high purity (>98%) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid byproducts from trifluoromethyl group reactivity.
Q. What spectroscopic and analytical techniques are critical for characterizing this thiourea derivative?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm stereochemistry and substituent integration (e.g., trifluoromethyl groups at δ ~ -63 ppm for ) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHFNPS: ~627.15 Da).
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve stereochemical ambiguities .
Q. How should this compound be stored to maintain stability?
- Storage Conditions : Store under inert gas (argon/nitrogen) at -20°C in amber vials to prevent oxidation or moisture ingress.
- Stability Tests : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) show <5% decomposition when stored properly. Avoid exposure to strong oxidizers .
Advanced Research Questions
Q. How does the diphenylphosphinomethyl moiety influence catalytic activity in asymmetric synthesis?
- Role as a Ligand : The phosphine group acts as a Lewis base, coordinating to transition metals (e.g., Pd, Rh) in cross-coupling or hydrogenation reactions. Its steric bulk and electron-donating properties enhance enantioselectivity .
- Experimental Design : Compare catalytic efficiency (TON, TOF) with/without the thiourea moiety to isolate electronic vs. steric effects. Use DoE (Design of Experiments) to optimize reaction parameters .
Q. What computational methods are suitable for studying non-covalent interactions (e.g., hydrogen bonding) in this compound?
- Density Functional Theory (DFT) : Calculate interaction energies between the thiourea’s -NH groups and substrates (e.g., carbonyls). Basis sets like B3LYP/6-311+G(d,p) model dispersion forces accurately.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on conformational flexibility .
Q. How do electron-withdrawing trifluoromethyl groups impact reactivity in nucleophilic environments?
- Electronic Effects : Trifluoromethyl groups reduce electron density on the aryl ring, making the thiourea less nucleophilic but more resistant to oxidation.
- Case Study : In Suzuki-Miyaura couplings, the electron-deficient aryl group stabilizes transition states, improving yields (~85% vs. ~60% for non-fluorinated analogs) .
Q. What strategies mitigate challenges in chiral separation during synthesis?
- Chiral Stationary Phase (CSP) Chromatography : Use cellulose-based CSPs (e.g., Chiralpak IA) with hexane/IPA gradients for enantiomeric resolution.
- Derivatization : Convert the thiourea to diastereomeric salts (e.g., with tartaric acid) for crystallization-based separation .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?
- Substituent Variation : Synthesize analogs with modified phosphine/thiourea groups (e.g., diphenylphosphino vs. dicyclohexylphosphino) and assay catalytic or biological activity.
- Data Analysis : Multivariate regression models correlate substituent electronic parameters (Hammett σ) with activity metrics .
Tables for Key Data
Table 1 : Spectroscopic Signatures of Key Functional Groups
| Functional Group | Technique | Signature |
|---|---|---|
| Trifluoromethyl | NMR | δ = -63.2 ppm (s) |
| Thiourea -NH | NMR | δ = 8.5–9.2 ppm (br s) |
| Diphenylphosphine | NMR | δ = -15.3 ppm |
Table 2 : Stability Under Accelerated Conditions
| Condition | Degradation (%) |
|---|---|
| 40°C/75% RH (4 weeks) | 4.2 |
| Light Exposure (5000 lux, 1 week) | 6.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
